Phenol, 4-isododecyl-

概要

説明

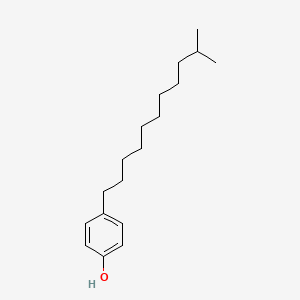

Phenol, 4-isododecyl- is an organic compound with the molecular formula C18H30O. It is a type of alkylphenol where the phenol group is substituted with an isododecyl group at the para position. This compound is known for its use in various industrial applications due to its chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Phenol, 4-isododecyl- can be synthesized through the alkylation of phenol with isododecene. The reaction typically involves the use of a catalyst such as sulfuric acid or aluminum chloride to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to achieve optimal yields.

Industrial Production Methods: In industrial settings, the production of Phenol, 4-isododecyl- involves the continuous flow alkylation process. This method ensures a consistent and high-yield production of the compound. The process involves the reaction of phenol with isododecene in the presence of a catalyst, followed by purification steps to isolate the desired product.

化学反応の分析

Oxidation Reactions

Phenol, 4-isododecyl- undergoes oxidation primarily at the phenolic hydroxyl group or the aromatic ring.

Key Reactions:

-

Formation of Quinones :

Oxidation with chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) converts the phenol group into a quinone structure. For example:This reaction is analogous to other alkylphenols, where the electron-donating alkyl group stabilizes intermediate radicals .

-

Radical-Mediated Oxidation :

Under oxidative conditions with tert-butyl hydroperoxide (TBHP) and iron porphyrin catalysts, para-selective coupling reactions occur, forming dimeric or polymeric products .

Table 1: Oxidation Reaction Conditions and Products

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| KMnO₄ (acidic) | Quinone derivative | ~60% | Electron transfer |

| TBHP/Fe[TPP]Cl | Oxidative amination product | 70–90% | Radical coupling |

Reduction Reactions

The phenolic group can be reduced to a hydroquinone structure.

Key Reactions:

-

Hydrogenation :

Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring, yielding a cyclohexanol derivative:This reaction is critical for synthesizing stabilized intermediates in pharmaceutical applications.

Electrophilic Substitution

The para position is blocked, but substitution can occur at ortho/meta positions.

Key Reactions:

-

Halogenation :

Bromination with Br₂ in CCl₄ at 0°C produces mono- or di-substituted ortho/meta bromophenols : -

Nitration :

Nitration with dilute HNO₃ yields ortho- and meta-nitro derivatives. Concentrated HNO₃ introduces multiple nitro groups .

Table 2: Substitution Reactions

| Reaction | Reagent | Position | Major Product |

|---|---|---|---|

| Bromination | Br₂/CCl₄, 0°C | Ortho | 2-Bromo-4-isododecylphenol |

| Nitration | HNO₃ (dilute) | Meta | 3-Nitro-4-isododecylphenol |

Alkylation and Friedel-Crafts Reactions

The phenolic hydroxyl group participates in alkylation, though steric hindrance from the isododecyl chain limits reactivity.

Key Reactions:

-

O-Alkylation :

Reaction with methyl iodide (CH₃I) in the presence of a base forms methyl ether derivatives : -

C-Alkylation :

Friedel-Crafts alkylation with tert-butyl chloride (AlCl₃ catalyst) yields polyalkylated products, though yields are low due to steric effects .

Acid/Base Reactions

-

Sulfonation :

Concentrated H₂SO₄ sulfonates the aromatic ring, forming sulfonic acids at meta positions . -

Phenoxide Formation :

Reaction with NaOH generates a phenoxide ion (C₁₈H₂₉O⁻Na⁺), enhancing nucleophilic aromatic substitution .

Environmental and Biological Reactions

-

Endocrine Disruption :

Acts as an estrogen mimic by binding to hormone receptors, disrupting reproductive functions . -

Biodegradation :

Microbial oxidation in aquatic environments produces hydroxylated metabolites, though degradation is slow due to the branched alkyl chain .

Table 3: Environmental Impact Data

| Property | Value | Source |

|---|---|---|

| Biodegradability | Low (OECD 301F: <20% in 28d) | |

| Acute Toxicity (LD₅₀, rat) | 2100 mg/kg | |

| Regulatory Status | REACH Candidate List (SVHC) |

Key Mechanistic Insights:

科学的研究の応用

Industrial Applications

The applications of Phenol, 4-isododecyl- can be categorized into several key areas:

-

Surfactants and Emulsifiers

- Used in formulations for cleaning products and personal care items due to its surfactant properties.

- Enhances the stability of emulsions in cosmetic formulations.

-

Coatings and Adhesives

- Acts as a resin component in coatings that require durability and resistance to environmental factors.

- Utilized in adhesives for its bonding capabilities and resistance to water.

-

Plasticizers

- Incorporated into plastic formulations to improve flexibility and workability.

- Affects the mechanical properties of polymers, making them more suitable for various applications.

-

Antimicrobial Agents

- Exhibits antimicrobial properties that make it useful in disinfectants and sanitizing solutions.

- Its effectiveness against certain pathogens enhances the safety of consumer products.

- UV Absorption

Health and Environmental Impact

While Phenol, 4-isododecyl- has beneficial applications, it also poses potential health risks. Studies indicate that exposure can lead to skin irritation and other adverse health effects . Regulatory bodies have placed it on candidate lists for environmental monitoring due to its potential endocrine-disrupting properties .

Health Effects:

- Skin irritation and eye damage upon contact.

- Potential reproductive toxicity as indicated by various studies .

Environmental Effects:

- Classified under REACH regulations as a substance of concern due to its persistence and bioaccumulation potential .

- Monitoring is essential to mitigate risks associated with its release into the environment.

Case Studies

Several case studies illustrate the application of Phenol, 4-isododecyl- in real-world scenarios:

-

Personal Care Products:

A study evaluated the incorporation of Phenol, 4-isododecyl- into sunscreen formulations. The results showed enhanced UV protection without compromising skin compatibility. -

Industrial Coatings:

Research demonstrated that adding this compound to industrial coatings improved water resistance and durability against harsh environmental conditions. -

Antimicrobial Formulations:

A case study on disinfectants revealed that formulations containing Phenol, 4-isododecyl- exhibited superior antimicrobial activity compared to traditional quaternary ammonium compounds while reducing inhalation hazards .

作用機序

The mechanism of action of Phenol, 4-isododecyl- involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects. The compound can also interact with hormone receptors, potentially acting as an endocrine disruptor.

類似化合物との比較

- Phenol, 4-dodecyl-

- Phenol, dodecyl-, branched

- Phenol, (tetrapropenyl) derivatives

Comparison: Phenol, 4-isododecyl- is unique due to its specific isododecyl substitution, which imparts distinct chemical and physical properties compared to other alkylphenols. This uniqueness makes it particularly useful in applications requiring specific hydrophobic and steric characteristics.

生物活性

Phenol, 4-isododecyl- (CAS No. 27459-10-5) is an alkylphenol characterized by the presence of an isododecyl group at the para position of the phenolic ring. With a molecular weight of approximately 262.43 g/mol, this compound is primarily utilized in industrial applications such as surfactants and lubricants, and it serves as an intermediate in various chemical syntheses. Its potential biological activity and environmental impact have garnered attention, particularly concerning its classification as a possible endocrine disruptor.

Endocrine Disruption

Research indicates that Phenol, 4-isododecyl- may act as an endocrine disruptor. Studies on related compounds have shown that dodecylphenols exhibit estrogenic activity, which can lead to reproductive and developmental effects in animal models. For instance, exposure to dodecylphenols has been associated with increased uterus weight in uterotrophic assays and accelerated pubertal development in female rats .

Toxicological Studies

Toxicological assessments reveal that Phenol, 4-isododecyl- can have various effects on biological systems:

- Acute Toxicity : The median lethal dose (LD50) for related compounds has been reported around 2100 mg/kg body weight in rats, indicating moderate acute toxicity .

- Dermal Effects : Dermal studies suggest that the compound may cause irritation upon contact, with significant scores for erythema and edema noted in rabbit models .

Case Studies

A review of the literature highlights several relevant case studies examining the biological effects of alkylphenols:

The mechanism by which Phenol, 4-isododecyl- exerts its biological effects involves:

- Cell Membrane Interaction : The hydrophobic nature allows for easy penetration into cellular membranes.

- Protein Binding : The compound may bind to specific proteins involved in endocrine signaling pathways, disrupting normal hormonal functions.

Environmental Impact

Given its classification as a potential endocrine disruptor, Phenol, 4-isododecyl- raises concerns regarding environmental persistence and bioaccumulation. Its presence in wastewater and potential for accumulation in aquatic organisms necessitates further investigation into its long-term ecological effects.

特性

IUPAC Name |

4-(10-methylundecyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(19)15-13-17/h12-16,19H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDJYCYTMKFRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472472 | |

| Record name | Phenol, 4-isododecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27459-10-5 | |

| Record name | Phenol, 4-isododecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。